4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide
Description
This compound features a triazolopyrimidine core (5,7-dimethyl substituted) linked via a propyl chain to a bromobenzenesulfonamide group.
Properties
Molecular Formula |
C16H18BrN5O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3 |
InChI Key |
QBHXSDWJZYZCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the bromine atom: Bromination can be performed using N-bromosuccinimide (NBS) under mild conditions.
Attachment of the propyl linker: This step involves the alkylation of the triazolopyrimidine core with a suitable propyl halide.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazolopyrimidine core can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with various nucleophiles.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Triethylamine: Commonly used as a base in sulfonamide formation.
Propyl halides: Used for alkylation reactions.
Major Products
The major products formed from these reactions would include various substituted derivatives of the original compound, potentially with altered biological activities.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of sulfonamides possess significant antibacterial and antifungal activity. For instance, compounds similar to 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide have been evaluated against various pathogens such as Xanthomonas axonopodis and Fusarium solani .
- Anticancer Activity : Some derivatives have demonstrated potential as anticancer agents through mechanisms that inhibit tumor growth and induce apoptosis in cancer cells . The effectiveness of these compounds often correlates with their ability to interact with specific biological targets involved in cancer progression.
Therapeutic Potential
The therapeutic applications of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can be categorized as follows:
- Antiviral Applications : Research indicates that certain triazole derivatives can inhibit viral replication. The specific structure of this compound may enhance its effectiveness against viral pathogens .
- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. Compounds structurally related to this sulfonamide have shown promise in reducing inflammation in various models .
Case Studies
Several studies highlight the applications of compounds related to 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide:
- A study published in MDPI demonstrated that similar compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- Another research effort focused on the anticancer properties of sulfonamide derivatives showed promising results in vitro against various cancer cell lines .
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Implications of Structural Variations
Biological Activity
4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom attached to a propyl chain linked to a benzenesulfonamide moiety and a triazolo-pyrimidine structure. This unique combination is believed to contribute to its biological effects.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets within cells. Notably, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to significant cytotoxic effects on cancer cells by disrupting their proliferation pathways .
Biological Activities
-
Anticancer Activity :
- Research indicates that derivatives of benzenesulfonamide exhibit anticancer properties. For instance, some compounds have demonstrated IC50 values comparable to well-known chemotherapeutics like doxorubicin and 5-Fluorouracil against various cancer cell lines, including MCF-7 and A549 .
- A study highlighted that certain triazoloquinazolines had significant antiproliferative effects, suggesting that similar mechanisms may be at play for 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide .
- Antioxidant and Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Experimental Findings
A series of experiments were conducted to evaluate the biological activity of related sulfonamide compounds using isolated rat heart models. These studies assessed changes in perfusion pressure and coronary resistance upon administration of different sulfonamides:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | 0 | Baseline |
| Benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| Compound 2 | 0.001 | Significant decrease |
| Compound 3 | 0.001 | Moderate decrease |
| Compound 4 | 0.001 | Significant decrease |
| Compound 5 | 0.001 | No significant change |
These findings suggest that the structural characteristics of these compounds directly influence their biological activities, particularly in cardiovascular contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
